6-bromo-2-methyl-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)-2H-indazole-3-carboxamide
Description
6-bromo-2-methyl-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)-2H-indazole-3-carboxamide (CAS: 2034376-89-9) is a heterocyclic organic compound with the molecular formula C17H16BrN7O and a molecular weight of 414.2592 g/mol . Its structure combines an indazole core substituted with a bromine atom at position 6 and a methyl group at position 2. The carboxamide group at position 3 is linked via a propyl chain to a 2-methylpyrazolo[1,5-a]pyrimidin-6-yl moiety.
Properties
IUPAC Name |
6-bromo-2-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O/c1-12-8-17-22-10-13(11-26(17)23-12)4-3-7-21-19(27)18-15-6-5-14(20)9-16(15)24-25(18)2/h5-6,8-11H,3-4,7H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTOGQVNPUDGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C4C=CC(=CC4=NN3C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Key Structural and Chemical Comparisons
Key Observations
Core Heterocycle Variations :
- The target compound’s indazole-pyrazolo-pyrimidine hybrid contrasts with the triazolo-pyrimidine core in Compound 3 and the pyrazole-pyrazolo-pyrimidine system in the analog from . Indazole derivatives are often associated with kinase inhibition, while triazolo-pyrimidines are explored for antiparasitic activity .
Fluorine in Compound 3 improves pharmacokinetic properties (e.g., metabolic resistance) compared to bromine or chlorine .
Synthetic Accessibility :
- Suzuki coupling is a common method for synthesizing such compounds, as seen in Compound 3 . The target compound’s propyl linker and methyl groups suggest straightforward alkylation or amidation steps during synthesis .
Physicochemical Properties :
- The target compound’s higher molecular weight (414.26 g/mol) compared to the analog in (408.66 g/mol) may influence solubility and bioavailability. The triazolo-pyrimidine in Compound 3 has greater polarity due to additional nitrogen atoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
